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Compound of Interest

Compound Name: 1-Indanol

Cat. No.: B147123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Indanol (CAS No: 6351-10-6), a key intermediate in organic synthesis and drug development.

[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, complete with experimental protocols and data presented in

clear, structured tables.

Molecular Structure
1-Indanol, with the chemical formula C₉H₁₀O, is a bicyclic aromatic alcohol.[1][2] Its structure

consists of a benzene ring fused to a five-membered ring containing a hydroxyl group at the

first position.

Caption: Chemical structure of 1-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1-Indanol, both ¹H and ¹³C NMR data are crucial for structural confirmation.

¹H NMR Data
The ¹H NMR spectrum of 1-Indanol, typically recorded in deuterated chloroform (CDCl₃),

provides information about the chemical environment of the hydrogen atoms.[1][3][4][5]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.41 - 7.21 m 4H Aromatic-H

5.23 t 1H CH-OH

3.05 m 1H CH₂ (alpha to Ar)

2.82 m 1H CH₂ (alpha to Ar)

2.48 m 1H CH₂ (beta to Ar)

1.93 m 1H CH₂ (beta to Ar)

1.86 br s 1H OH

m = multiplet, t = triplet, br s = broad singlet

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of 1-Indanol.[1][4][6]

Chemical Shift (δ) ppm Assignment

145.01 Aromatic C

143.16 Aromatic C

128.03 Aromatic CH

126.51 Aromatic CH

124.69 Aromatic CH

124.27 Aromatic CH

75.98 CH-OH

35.58 CH₂ (alpha to Ar)

29.71 CH₂ (beta to Ar)
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Experimental Protocol: NMR Spectroscopy

Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Dissolve ~10-20 mg of 1-Indanol in ~0.7 mL of CDCl₃ Transfer to a 5 mm NMR tube Tune and shim the probe Acquire ¹H NMR spectrum (e.g., 16 scans) Acquire ¹³C NMR spectrum (e.g., 1024 scans) Fourier transform Phase and baseline correction Reference spectra (TMS at 0 ppm) Integrate ¹H spectrum and pick peaks for both

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

A solution of 1-Indanol is prepared by dissolving approximately 10-20 mg of the solid sample in

about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[1][3][4] For a typical ¹H

NMR experiment, 16 scans are accumulated with a relaxation delay of 1 second. For a ¹³C

NMR experiment, approximately 1024 scans are acquired with a relaxation delay of 2 seconds.

The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by

phase and baseline corrections. The chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Indanol shows characteristic absorption bands for the hydroxyl and aromatic

groups.[7]
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 (broad) Strong O-H stretch (alcohol)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Medium Aliphatic C-H stretch

1450 - 1600 Medium Aromatic C=C ring stretch

1000 - 1250 Strong
C-O stretch (secondary

alcohol)

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet)

Data Acquisition (FTIR Spectrometer)

Grind 1-2 mg of 1-Indanol with ~200 mg of dry KBr

Press the mixture into a thin, transparent pellet

Record a background spectrum of the empty sample holder

Place the KBr pellet in the sample holder

Record the sample spectrum (e.g., 4000-400 cm⁻¹)
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Caption: Workflow for IR data acquisition.

The IR spectrum is typically obtained using the KBr pellet method.[8] A small amount of 1-
Indanol (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry,

spectroscopic grade potassium bromide (KBr).[8] The fine powder is then compressed in a die

under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier

Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method used for volatile compounds like 1-
Indanol.

Mass Spectral Data (Electron Ionization)
The mass spectrum of 1-Indanol shows a molecular ion peak and several characteristic

fragment ions.[9]

m/z Relative Intensity (%) Assignment

134 ~40 [M]⁺ (Molecular Ion)

116 100 [M - H₂O]⁺

115 ~50 [M - H₂O - H]⁺

91 ~27 [C₇H₇]⁺

Experimental Protocol: Mass Spectrometry

Sample Introduction Ionization (EI) Analysis and Detection

Introduce a dilute solution of 1-Indanol into the ion source Vaporize the sample Bombard with a 70 eV electron beam Separate ions based on m/z ratio Detect ions and generate the mass spectrum
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Caption: General workflow for mass spectrometry.

A dilute solution of 1-Indanol in a volatile solvent (e.g., methanol or dichloromethane) is

introduced into the mass spectrometer.[8] In the ion source, the sample is vaporized and then

bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

[8] The resulting positively charged ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector then records the

abundance of each ion to generate the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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